![molecular formula C14H13ClN2O B2968256 [5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride CAS No. 2219380-00-2](/img/structure/B2968256.png)
[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride
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Overview
Description
[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride, also known as NOMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NOMH is a derivative of oxazole and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of [5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. This compound has also been shown to possess antioxidant properties and can scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of [5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride is its ease of synthesis and high yield. This compound is also stable and can be stored for extended periods. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of [5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride. One potential direction is the development of this compound-based fluorescent probes and sensors for the detection of various analytes. Another potential direction is the optimization of this compound synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Synthesis Methods
[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride can be synthesized through various methods, including the reaction of 2-naphthol and glyoxal in the presence of ammonium acetate, as well as the reaction of 2-bromo-1-naphthaldehyde and glycine in the presence of sodium hydroxide. These methods have been optimized and have resulted in high yields of this compound.
Scientific Research Applications
[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to possess anticancer, antitumor, and antimicrobial properties. This compound has also been studied for its potential use in the development of fluorescent probes and sensors.
properties
IUPAC Name |
(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.ClH/c15-9-13-8-14(17-16-13)12-6-5-10-3-1-2-4-11(10)7-12;/h1-8H,9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJOGJBEPSHXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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